tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate
CAS No.: 243972-26-1
Cat. No.: VC2005172
Molecular Formula: C20H38N2O2SSn
Molecular Weight: 489.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 243972-26-1 |
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Molecular Formula | C20H38N2O2SSn |
Molecular Weight | 489.3 g/mol |
IUPAC Name | tert-butyl N-(5-tributylstannyl-1,3-thiazol-2-yl)carbamate |
Standard InChI | InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;3*1-3-4-2;/h4H,1-3H3,(H,9,10,11);3*1,3-4H2,2H3; |
Standard InChI Key | WBQYLGCBVADFPD-UHFFFAOYSA-N |
SMILES | CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C |
Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C |
Introduction
Physical and Chemical Properties
Structural Information
tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate consists of a thiazole core with a tributylstannyl group at the C-5 position and a tert-butoxycarbonyl (Boc) protected amino group at the C-2 position. The tributylstannyl group provides a reactive site for various coupling reactions, while the Boc protecting group allows for selective transformations without affecting the amino functionality .
Data Table of Properties
Property | Value | Reference |
---|---|---|
CAS No. | 243972-26-1 | |
IUPAC Name | tert-butyl N-(5-tributylstannyl-1,3-thiazol-2-yl)carbamate | |
Molecular Formula | C₂₀H₃₈N₂O₂SSn | |
Molecular Weight | 489.3 g/mol | |
SMILES | CCCCSn(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C | |
Standard InChI | InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;31-3-4-2;/h4H,1-3H3,(H,9,10,11);31,3-4H2,2H3; | |
Standard InChIKey | WBQYLGCBVADFPD-UHFFFAOYSA-N | |
Physical Form | Solid | |
Purity | 95% (typical commercial grade) | |
Storage Conditions | 2-8°C, inert atmosphere recommended | |
Stability | Sensitive to air and moisture; store under nitrogen or argon |
Synthesis Methods
The synthesis of tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate typically involves a multi-step process starting from thiazole derivatives. One common synthetic pathway includes:
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Protection of the amino group on 2-aminothiazole with di-tert-butyl dicarbonate ((Boc)₂O) to form the Boc-protected aminothiazole .
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Introduction of the tributylstannyl group at the 5-position through metallation followed by reaction with tributyltin chloride or bis(tributyltin) .
A specific synthetic route described in the literature involves the treatment of a 5-bromo or 5-iodo Boc-protected aminothiazole with (Bu₃Sn)₂ in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) . This method typically yields the desired product in moderate to good yields (around 40-85%) .
Another approach involves the direct stannylation of the thiazole C-5 position using butyllithium for deprotonation followed by quenching with tributyltin chloride .
Applications in Organic Chemistry
Role in Pharmaceutical Synthesis
tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate serves as a key intermediate in the synthesis of various pharmacologically active compounds, particularly those containing functionalized thiazole rings. Some notable applications include:
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Preparation of PET Radioligands: The compound has been utilized in the synthesis of PET imaging agents targeting metabotropic subtype 1 receptors (mGluR1) in neuropsychiatric disorders. For example, it was employed as a precursor in the development of [18F]4-fluoro-N-methyl derivatives used in brain imaging studies .
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Development of Kinase Inhibitors: The compound serves as an intermediate in the synthesis of thiazole-containing kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs) such as CDK9 and CDK2, which are potential therapeutic targets in cancer treatment .
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Synthesis of Heterocyclic Compounds: The tributylstannyl group allows for selective functionalization of the thiazole C-5 position through various cross-coupling reactions (Stille, Suzuki, etc.), enabling the construction of complex heterocyclic systems with applications in medicinal chemistry .
Other Applications
Beyond pharmaceutical applications, tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate has been employed in:
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Materials Science: As a precursor for thiazole-containing materials with electronic or optical properties .
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Organometallic Chemistry Research: As a model compound for studying the reactivity of stannylated heterocycles .
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Fluorescent Probe Development: In the synthesis of fluorescent probes based on thiazole scaffolds for biological imaging applications .
Research Findings
Research involving tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate has led to several significant findings in medicinal chemistry and organic synthesis:
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Novel Cross-Coupling Methodologies: Studies have demonstrated the utility of this compound in various cross-coupling reactions, particularly under mild conditions that preserve the Boc protecting group. These methodologies have expanded the synthetic toolkit for late-stage functionalization of heterocycles .
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PET Imaging Agent Development: Research has shown that radiofluorinated derivatives synthesized from this stannyl precursor exhibit high affinity and selectivity for mGluR1 receptors, demonstrating potential as neuroimaging agents .
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Structure-Activity Relationship Studies: The compound has been instrumental in generating libraries of thiazole derivatives for SAR studies, particularly in the development of kinase inhibitors with enhanced selectivity profiles .
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Organolithium Chemistry Investigations: Studies exploring the reactivity of this compound with organolithium reagents have provided insights into the metallation and functionalization of protected aminothiazoles, contributing to fundamental understanding in heterocyclic chemistry .
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